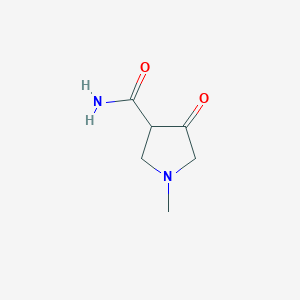![molecular formula C11H10N4 B12870768 5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12870768.png)
5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that contains both pyrazole and benzimidazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-methyl-1H-pyrazole with o-phenylenediamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or benzimidazole rings .
科学研究应用
5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole has several applications in scientific research:
作用机制
The mechanism of action of 5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
相似化合物的比较
Similar Compounds
2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole: Lacks the methyl group at the 5-position of the pyrazole ring.
5-methyl-1H-pyrazole: Contains only the pyrazole moiety without the benzimidazole ring.
1H-benzo[d]imidazole: Contains only the benzimidazole moiety without the pyrazole ring.
Uniqueness
5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole is unique due to the presence of both pyrazole and benzimidazole rings, which confer distinct chemical and biological properties. The methyl group at the 5-position of the pyrazole ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and development .
属性
分子式 |
C11H10N4 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC 名称 |
6-methyl-2-pyrazol-1-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H10N4/c1-8-3-4-9-10(7-8)14-11(13-9)15-6-2-5-12-15/h2-7H,1H3,(H,13,14) |
InChI 键 |
DYGYANMJWJVBSY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(N2)N3C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



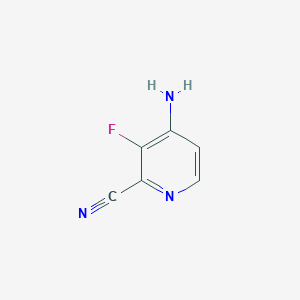

![Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride](/img/structure/B12870706.png)
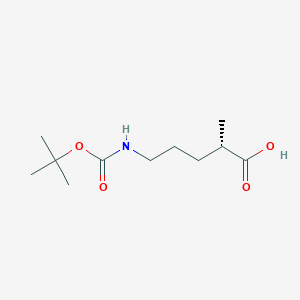
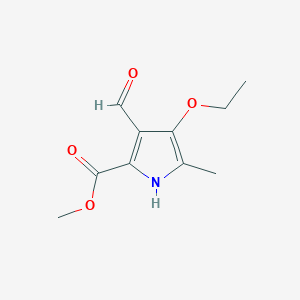
![1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B12870739.png)

![4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12870742.png)
![2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12870752.png)
![3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline](/img/structure/B12870754.png)
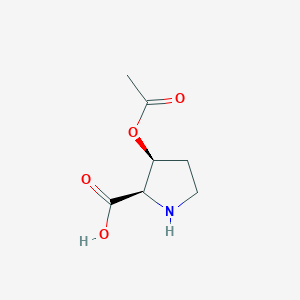
![5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12870773.png)
